molecular formula C12H15N3O3S2 B5913309 7-HYDROXY-2-{[2-(MORPHOLIN-4-YL)ETHYL]SULFANYL}-4H,5H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE

7-HYDROXY-2-{[2-(MORPHOLIN-4-YL)ETHYL]SULFANYL}-4H,5H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE

Cat. No.: B5913309
M. Wt: 313.4 g/mol
InChI Key: SBLISYNTCXUOMX-UHFFFAOYSA-N
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Description

7-HYDROXY-2-{[2-(MORPHOLIN-4-YL)ETHYL]SULFANYL}-4H,5H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of thiazolopyridines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, a morpholine group, and a hydroxyl group. The presence of these functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of 7-HYDROXY-2-{[2-(MORPHOLIN-4-YL)ETHYL]SULFANYL}-4H,5H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Fusion with Pyridine Ring: The thiazole ring is then fused with a pyridine ring through a cyclization reaction.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution, where a suitable morpholine derivative reacts with the intermediate compound.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or other suitable reagents.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

7-HYDROXY-2-{[2-(MORPHOLIN-4-YL)ETHYL]SULFANYL}-4H,5H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, where the thiazole ring or other functional groups are reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The morpholine group can be substituted with other nucleophiles under suitable conditions, leading to the formation of various derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols).

Scientific Research Applications

7-HYDROXY-2-{[2-(MORPHOLIN-4-YL)ETHYL]SULFANYL}-4H,5H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-HYDROXY-2-{[2-(MORPHOLIN-4-YL)ETHYL]SULFANYL}-4H,5H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.

    Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Interference with DNA/RNA: It may interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

7-HYDROXY-2-{[2-(MORPHOLIN-4-YL)ETHYL]SULFANYL}-4H,5H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE can be compared with other similar compounds, such as:

    Thiazole Derivatives: Compounds with a thiazole ring, which may have similar biological activities but differ in their functional groups and overall structure.

    Pyridine Derivatives: Compounds with a pyridine ring, which may share some chemical properties but have different biological activities.

    Morpholine Derivatives: Compounds with a morpholine group, which may have similar pharmacological properties but differ in their core structure.

The uniqueness of this compound lies in its combination of these functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

7-hydroxy-2-(2-morpholin-4-ylethylsulfanyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S2/c16-8-7-9(17)13-11-10(8)20-12(14-11)19-6-3-15-1-4-18-5-2-15/h7H,1-6H2,(H2,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLISYNTCXUOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCSC2=NC3=C(S2)C(=CC(=O)N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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